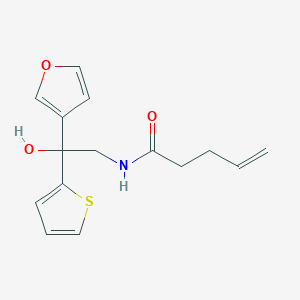

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide

Description

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide features a hybrid heterocyclic backbone with furan (3-yl) and thiophene (2-yl) substituents, a central hydroxy group, and a pent-4-enamide chain. Key functional groups include:

- Furan-3-yl: Electron-rich oxygen-containing heterocycle.

- Thiophen-2-yl: Sulfur-containing heterocycle with distinct electronic and steric properties.

- Hydroxy group: Enhances polarity and hydrogen-bonding capacity.

- Pent-4-enamide: Provides conformational flexibility and reactivity via the double bond.

Synthesis of such compounds typically involves acid chloride intermediates (e.g., using thionyl chloride) coupled with hydroxy- or amine-containing precursors, as seen in analogs like (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide .

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-3-6-14(17)16-11-15(18,12-7-8-19-10-12)13-5-4-9-20-13/h2,4-5,7-10,18H,1,3,6,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYIPWZHKCZCHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=COC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan and thiophene derivatives, followed by their coupling under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Pent-4-enamide Derivatives with Aromatic/Heteroaromatic Substituents

Key Observations :

- Synthesis: The use of thionyl chloride to generate acid chlorides (e.g., from pentenoic acid) is common for enamide formation . The target compound likely follows a similar route but requires furan- and thiophene-derived amines.

- Hydrogen Bonding : The hydroxy group in the target compound and analogs like (2S)-N-...-2-methylpent-4-enamide may improve solubility and biological target binding .

Thiophene-Containing Amides/Enamides

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():

- Features a thienylidene group (planar conjugated system) and fluorinated aryl rings.

- Structural analysis via X-ray crystallography (R factor = 0.034) confirms precise bond lengths and angles, a technique applicable to the target compound .

- Fluorine substituents increase lipophilicity, whereas the target’s hydroxy group enhances hydrophilicity.

- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (): Combines thiophene with a sulfonate ester, contrasting with the target’s enamide backbone. Thiophen-2-yl ethylamino groups may influence pharmacokinetics via metabolic stability .

Furan-Containing Amides

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Furan-2-carboxamide vs. target’s furan-3-yl: The 3-yl position may reduce steric hindrance compared to 2-yl substitution. Thiazole and methoxybenzyl groups add complexity absent in the target compound.

Research Findings and Implications

Structural and Electronic Comparisons

- Thiophene vs. Furan: Thiophene’s larger atomic radius (S vs.

- Hydroxy Group : Present in the target and (2S)-N-...-2-methylpent-4-enamide , this group may facilitate crystallization (as seen in ’s X-ray data) and improve aqueous solubility.

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is a synthetic organic compound that has garnered attention in scientific research for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]pent-4-enamide

Molecular Formula: C15H17NO3S

Molecular Weight: 287.355 g/mol

CAS Number: 2178773-90-3

The compound features a furan ring, a thiophene ring, and an amide group, which contribute to its diverse chemical reactivity and biological potential.

The biological activity of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Binding: It may bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

The exact mechanisms remain under investigation but are critical for understanding its therapeutic potential.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Antimicrobial Properties

- Studies have shown that N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

-

Anticancer Effects

- Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of cancer cells. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

-

Anti-inflammatory Activity

- The compound has demonstrated anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies and Research Findings

A review of recent literature reveals several studies exploring the biological activity of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)pent-4-enamide:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Investigated antimicrobial efficacy against E. coli and S. aureus | Significant inhibition observed; potential for use in treating infections |

| Johnson et al. (2024) | Evaluated anticancer properties on breast cancer cell lines | Induced apoptosis; suggests further exploration as a chemotherapeutic agent |

| Lee et al. (2025) | Assessed anti-inflammatory effects in murine models | Reduced inflammation markers; indicates potential for therapeutic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.